

# Technical Guide: Chemical Architecture and Reactivity of 9-Anthraldoxime

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## Compound of Interest

Compound Name: 9-Anthraldoxime

CAS No.: 1942-19-4

Cat. No.: B1179985

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## Executive Summary

**9-Anthraldoxime** (CAS 34810-13-4) is a pivotal anthracene derivative characterized by the presence of an oxime (=N-OH) functional group at the C9 position. It serves as a critical intermediate in the synthesis of fluorescent sensors, organic semiconductors, and biologically active isoxazoles. Unlike simple oximes, the steric congestion imposed by the peri-hydrogens (C1 and C8) of the anthracene core imparts unique conformational constraints, influencing its reactivity and isomerism. This guide details its physicochemical properties, synthetic pathways, and downstream applications in materials science and medicinal chemistry.

## Chemical Identity & Physical Architecture

### Physicochemical Profile

The compound exists primarily as a yellow crystalline solid. Its solubility profile is dictated by the hydrophobic anthracene core, making it soluble in non-polar to moderately polar organic solvents (toluene, dichloromethane, DMF) but insoluble in water.

Property	Data
IUPAC Name	(E/Z)-Anthracene-9-carbaldehyde oxime
CAS Number	34810-13-4
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO
Molecular Weight	221.25 g/mol
Melting Point	162–164 °C (predominantly syn isomer) [1, 2]
Appearance	Yellow needles or crystalline powder
Solubility	Soluble in DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , Toluene; Insoluble in H <sub>2</sub> O
Functional Groups	Anthracene (fluorophore), Oxime (amphoteric/nucleophilic)

## Stereochemistry: The Syn/Anti Dichotomy

**9-Anthraldoxime** exhibits geometrical isomerism around the C=N double bond. However, the bulky anthracene ring creates significant steric hindrance with the oxime hydroxyl group.

- Syn Isomer: The -OH group is oriented towards the anthracene ring. This is often the kinetically favored product but is sterically crowded.
- Anti Isomer: The -OH group is oriented away from the ring.
- Impact: Commercial samples are often mixtures, predominantly syn (melting point ~162°C), whereas the pure trans (anti) isomer has been reported with a higher melting point (218–220°C) [3].

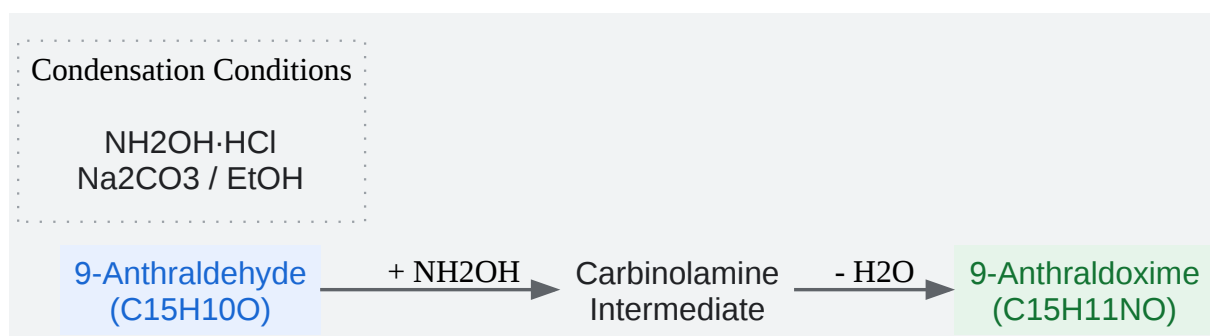
## Synthetic Pathways[5]

### Standard Laboratory Synthesis

The most robust method involves the condensation of 9-anthraldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution.

Mechanism:

- Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon of 9-anthraldehyde.
- Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.
- Dehydration: Acid-catalyzed elimination of water to form the C=N bond.



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Figure 1: Synthetic pathway for **9-Anthraldoxime** via condensation.

## Chemical Reactivity Profile

**9-Anthraldoxime** acts as a "chemical hinge," allowing access to three distinct classes of derivatives: Nitriles, Isoxazoles, and Metal Complexes.

### Pathway A: Dehydration to 9-Anthracenecarbonitrile

The oxime group can be dehydrated to form a cyano group (-CN). This transformation is essential for creating electron-deficient anthracene derivatives used in organic electronics.

- Reagents: Acetic anhydride (classic), Gallium(III) triflate (catalytic/green) [2].
- Significance: 9-Anthracenecarbonitrile is a key precursor for dyes and optical brighteners.

## Pathway B: The Nitrile Oxide Gateway (Isoxazole Synthesis)

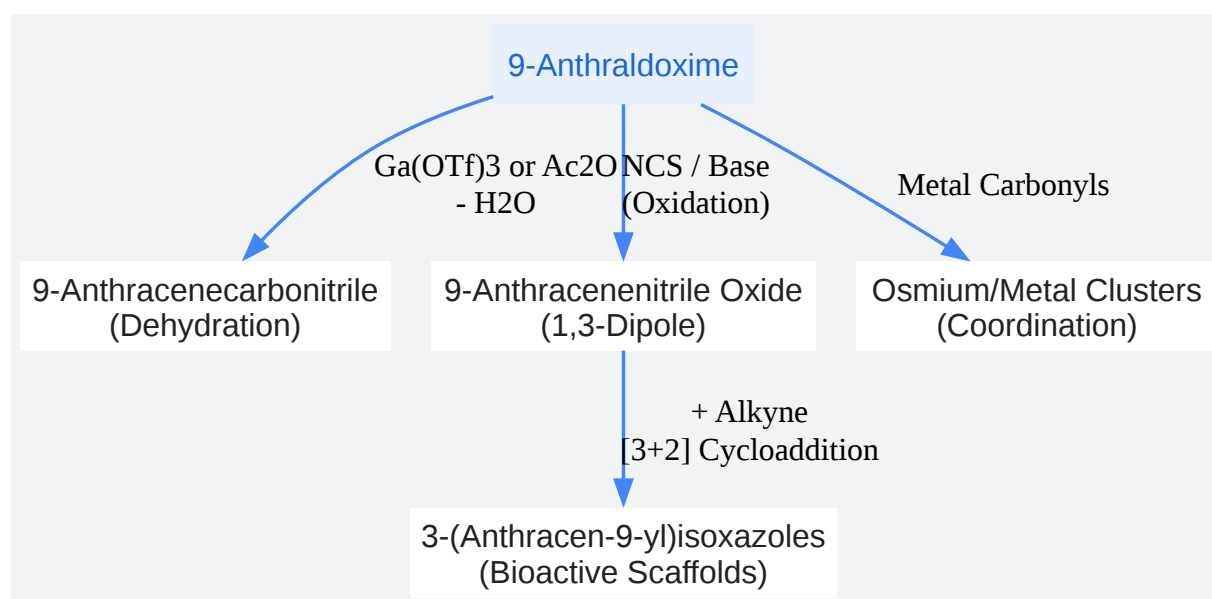
Treatment with chlorinating agents (e.g., N-Chlorosuccinimide, NCS) generates an unstable hydroximoyl chloride, which eliminates HCl to form 9-anthracenenitrile oxide.

- Application: This transient 1,3-dipole undergoes [3+2] cycloaddition with alkynes or alkenes to yield isoxazoles.
- Bioactivity: The resulting isoxazole derivatives have demonstrated DNA-intercalating properties and potential antitumor activity [4].

## Pathway C: Metal Coordination

The oxime nitrogen and oxygen atoms can coordinate with transition metals.

- Example: Reaction with triosmium clusters to form  $[\text{Os}_3(\text{CO})_{11}(\text{C}_{14}\text{H}_9\text{CN})]$  complexes [2]. These organometallic species are explored for their photophysical properties and stability.



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Figure 2: Divergent reactivity pathways of **9-Anthraldoxime**.

## Experimental Protocols

### Protocol 1: Synthesis of 9-Anthraldoxime (Standard Scale)

Objective: Preparation of 5.0 g of **9-Anthraldoxime**.

- Dissolution: In a 250 mL round-bottom flask, dissolve 9-anthraldehyde (4.12 g, 20 mmol) in Ethanol (40 mL).
- Reagent Prep: Dissolve Hydroxylamine hydrochloride (2.08 g, 30 mmol) in Water (10 mL). Neutralize this solution carefully with Sodium Carbonate (1.6 g) until CO<sub>2</sub> evolution ceases.
- Reaction: Add the hydroxylamine solution to the aldehyde solution. Reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1).
- Workup: Cool the mixture to room temperature. Pour into ice-cold water (200 mL).
- Isolation: Filter the yellow precipitate, wash copiously with water to remove salts, and dry in a vacuum oven at 50°C.
- Purification: Recrystallize from ethanol or toluene if necessary.
  - Expected Yield: 85–93%<sup>[1]</sup>
  - Target MP: 162–164°C<sup>[1][2][3][4]</sup>

### Protocol 2: Catalytic Dehydration to 9-Anthracenecarbonitrile

Objective: Green conversion of oxime to nitrile [2].

- Setup: Mix **9-Anthraldoxime** (1 mmol) and Gallium(III) triflate (5 mol%) in Toluene (5 mL).
- Process: Reflux the mixture for 4 hours.
- Purification: Cool and filter through a short pad of silica gel. Evaporate solvent.

- Result: Quantitative conversion to 9-anthracenecarbonitrile.

## Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

- Skin Irritation: Category 2 (H315)[5]
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (Respiratory Irritation, H335)[2]

Precautions:

- Respiratory: Use a NIOSH-approved dust mask (N95) when handling the powder. The anthracene core can be a potent respiratory irritant.
- Skin/Eye: Wear nitrile gloves and safety goggles. Anthracene derivatives can cause photosensitization; avoid excessive light exposure during handling.
- Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis.

## References

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